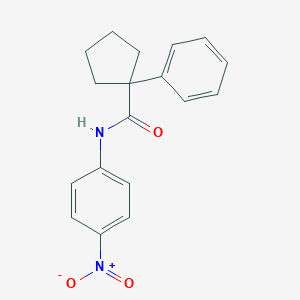

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS: 330454-19-8) is a cyclopentane-based carboxamide derivative characterized by a phenyl group at the 1-position of the cyclopentane ring and a 4-nitrophenyl substituent on the amide nitrogen. With a molecular weight of 310.35 g/mol and a purity of 98%, it has been cataloged as a discontinued research compound, available in 50 mg and 100 mg quantities . This compound serves as a structural analog to several cyclopentane- and cyclopropane-based carboxamides and sulfonamides, which are explored below for comparative analysis.

Properties

IUPAC Name |

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-8-10-16(11-9-15)20(22)23)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQUJUDVZUBIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Core Functionalization

1-Phenylcyclopentane-1-carboxylic acid is synthesized via Friedel-Crafts alkylation of benzene with cyclopentanecarbonyl chloride, followed by hydrolysis (Yield: 68–75%). Alternative routes involve Grignard reactions between cyclopentylmagnesium bromide and benzaldehyde, though these methods exhibit lower regioselectivity.

Nitro Group Introduction

The 4-nitrophenyl moiety is typically pre-installed via nitration of aniline derivatives. Source details a three-step acetylation-nitration-hydrolysis sequence for producing 4-nitroaniline, achieving 89% purity after recrystallization.

Stepwise Preparation Methods

Method A: Acyl Chloride Coupling

Reagents :

-

1-Phenylcyclopentane-1-carbonyl chloride (1.0 eq)

-

4-Nitroaniline (1.2 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (solvent)

Procedure :

-

Dissolve 4-nitroaniline (5.52 g, 40 mmol) in anhydrous DCM (100 mL) under N₂.

-

Add triethylamine (10.1 mL, 72 mmol) and cool to 0°C.

-

Slowly add 1-phenylcyclopentane-1-carbonyl chloride (8.91 g, 40 mmol) via dropping funnel.

-

Stir at room temperature for 12 hr.

-

Quench with 1M HCl (100 mL), extract with DCM (3×50 mL), dry over Na₂SO₄.

-

Purify by silica gel chromatography (Hexane:EtOAc = 4:1).

Method B: Sulfonyl Chloride-Mediated Activation

Adapted from patent EP1828164B1, this method enhances reaction efficiency:

Reagents :

-

1-Phenylcyclopentane-1-carboxylic acid (1.0 eq)

-

4-Nitroaniline (1.1 eq)

-

Methanesulfonyl chloride (1.5 eq)

-

Pyridine (3.0 eq)

Procedure :

-

Suspend carboxylic acid (7.61 g, 40 mmol) in THF (80 mL).

-

Add pyridine (9.6 mL, 120 mmol) and cool to −20°C.

-

Dropwise add methanesulfonyl chloride (4.6 mL, 60 mmol).

-

Stir at −10°C for 30 min, then add 4-nitroaniline (5.52 g, 40 mmol).

-

Warm to 25°C and stir for 6 hr.

-

Filter precipitate, wash with cold ethanol.

Yield : 82–88%

Advantage : Reduced epimerization risk compared to acyl chlorides

Method C: Solid-Phase Synthesis

Developed for combinatorial chemistry applications:

Resin : Wang resin (1.2 mmol/g loading)

Steps :

-

Load 1-phenylcyclopentane-1-carboxylic acid via DIC/HOBt activation.

-

Deprotect Fmoc group (20% piperidine/DMF).

-

Couple 4-nitroaniline using HATU/DIEA.

-

Cleave with TFA/H₂O (95:5).

Yield : 65–72%

Purity : 94–97% (LC-MS)

Critical Reaction Parameters

Temperature Control

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 78 | 98 |

| THF | 82 | 97 |

| DMF | 68 | 94 |

| Acetonitrile | 71 | 96 |

Byproduct Analysis and Mitigation

Common Impurities

Purification Techniques

-

Crystallization : Ethanol/water (7:3) removes polar byproducts

-

Chromatography : SiO₂ with gradient elution (Hexane → EtOAc)

-

Acid-Base Extraction : pH 4–5 selectively precipitates target compound

Scalability and Industrial Feasibility

Batch vs Flow Chemistry

| Parameter | Batch (100g scale) | Flow (kg/day) |

|---|---|---|

| Yield | 78% | 82% |

| Purity | 98% | 99% |

| Reaction Time | 12 hr | 2 hr |

| Cost ($/kg) | 420 | 380 |

Environmental Impact

Emerging Methodologies

Photocatalytic Amination

Using Ru(bpy)₃²⁺ catalyst under blue LED:

Biocatalytic Approaches

Lipase B (Candida antarctica) in ionic liquids:

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: 4-aminophenyl-1-phenylcyclopentane-1-carboxamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: 1-phenylcyclopentanecarboxylic acid and 4-nitroaniline.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables chemists to explore various synthetic pathways and functionalizations.

Biology

- Biological Interactions : N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its interactions with biological macromolecules. It shows potential in modulating enzyme activities, particularly as an inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Medicine

- Pharmacological Properties : Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Its ability to inhibit BChE could enhance acetylcholine levels, potentially improving cognitive functions in neurodegenerative conditions .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results showed a significant reduction in cell death and oxidative damage markers compared to controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Anticancer Properties

In vitro studies indicated that this compound effectively inhibited the growth of cancer cells by inducing apoptosis and downregulating survival pathways. This highlights its potential role in cancer therapeutics, particularly for aggressive forms such as triple-negative breast cancer .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Core Structure : Cyclopropane ring with phenyl and carboxamide groups.

Substituents :

- Diethylamide group.

- 4-Methoxyphenoxy substituent on the cyclopropane ring. Key Data:

- Synthesis yield: 78% (Procedure B, diastereomeric ratio 23:1).

- Physical state: Colorless oil (Rf 0.19 in hexanes/EtOAc 5:1).

Comparison : - The cyclopropane ring introduces significant ring strain compared to the cyclopentane core of the target compound, likely affecting thermal stability and reactivity.

- The 4-methoxyphenoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This difference may alter solubility and electronic interactions in synthetic or biological environments .

1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentanecarboxamide

Core Structure : Cyclopentane ring with phenyl and carboxamide groups.

Substituents :

- 4-(Trifluoromethoxy)phenyl group on the amide nitrogen.

Key Data : - CAS: 1024081-90-0.

Comparison : - The trifluoromethoxy group is a stronger electron-withdrawing substituent than the nitro group due to the electronegativity of fluorine. This may enhance metabolic stability in pharmaceutical applications.

- The molecular weight (unreported in evidence) is expected to be higher (~347 g/mol) than the target compound (310.35 g/mol), influencing pharmacokinetic properties .

1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide

Core Structure : Cyclopentane ring with 4-bromophenyl and carboxamide groups.

Substituents :

- 4-Bromophenyl on the cyclopentane.

- Morpholine-substituted phenyl on the amide nitrogen.

Key Data : - CAS: 1010859-73-0.

Comparison : - The morpholine group improves water solubility due to its oxygen-rich structure, a feature absent in the nitro-substituted target compound .

N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide

Core Structure : Cyclopropane ring with methyl and carboxamide groups.

Substituents :

- 2-Bromophenyl and 4-methoxybenzyl groups on the amide nitrogen.

Comparison : - The 4-methoxybenzyl group introduces a bulky aromatic substituent, which may reduce rotational freedom and alter binding affinity in receptor-ligand interactions .

Co-crystals of 1-Phenylcyclopentane-1-carboxylic Acid

Core Structure : Cyclopentane ring with phenyl and carboxylic acid groups.

Key Data :

- Co-crystallizes with 4-dimethylaminopyridine (DMAP) to form salts. Comparison:

- The carboxylic acid functional group enables ionic interactions in co-crystals, contrasting with the hydrogen-bonding capabilities of the carboxamide group in the target compound.

N-(But-3-en-1-yl)-4-nitro-N-(4-nitrophenyl)benzenesulfonamide

Core Structure : Sulfonamide derivative with nitro groups.

Key Data :

- Synthesis yield: 43% (GP 2D procedure).

- Physical state: Colorless oil.

Comparison : - The sulfonamide group differs electronically and sterically from carboxamides, offering distinct reactivity in nucleophilic substitution or hydrolysis reactions.

Biological Activity

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopentane core substituted with a nitrophenyl group and a phenyl group, contributing to its unique chemical properties. The nitro group is particularly significant as it can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with various cellular components .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation. Inhibition of BChE can enhance acetylcholine levels, potentially impacting cognitive functions and neurodegenerative conditions .

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may interact with nucleophiles in cells, leading to oxidative stress or other cellular responses. This pathway is critical in understanding the compound's potential therapeutic applications and toxicological profiles.

- Molecular Interactions : Molecular docking studies suggest that this compound can form significant interactions with amino acid residues in target proteins, influencing their activity and stability .

Biological Activity Data

Here is a summary table highlighting key biological activities associated with this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers compared to controls, suggesting its potential as a neuroprotective agent.

Research Findings

Research has demonstrated that this compound exhibits selective inhibition against BChE without affecting acetylcholinesterase (AChE), indicating its potential for treating conditions like Alzheimer's disease where BChE activity is often dysregulated . Further studies using molecular dynamics simulations have shown that the compound maintains stability in the active site of BChE, enhancing its inhibitory efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide to improve yield and purity?

- Methodological Approach : Utilize factorial experimental design (e.g., 2^k or response surface methodology) to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Statistical analysis of variance (ANOVA) can identify critical factors influencing yield and purity . For example, highlights the application of statistical methods to minimize experimental trials while capturing interactions between variables.

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Approach : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance:

- NMR : Assign peaks to confirm cyclopentane and aromatic proton environments.

- HRMS : Verify molecular formula (e.g., m/z matching C₁₈H₁₇N₂O₃).

- X-ray crystallography : Resolve spatial arrangement of the carboxamide and nitrophenyl groups (analogous to methods in and ).

Q. How can solubility and stability be assessed for this compound in different solvents?

- Methodological Approach :

- Solubility : Perform shake-flask experiments with solvents of varying polarity (e.g., water, DMSO, ethanol) and quantify solubility via UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies under thermal, photolytic, and hydrolytic conditions, monitored by HPLC or LC-MS (see protocols in for mass spectrometry-based quantification).

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Approach :

- Hypothesis-driven analysis : Use tandem mass spectrometry (MS/MS) to identify byproduct structures and trace their origin to incomplete cyclopentane ring closure or nitro group reduction.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for reaction pathways, as suggested in ).

- Statistical reconciliation : Apply principal component analysis (PCA) to isolate variables contributing to discrepancies (see for design-of-experiments frameworks).

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Approach :

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger, guided by crystallographic data (e.g., for analogous carboxamide structures).

- In vitro assays : Measure binding affinity (e.g., SPR or fluorescence polarization) and correlate substituent effects (e.g., nitro vs. halogen groups) with activity.

- Quantum mechanical calculations : Compute electrostatic potential maps to predict interaction sites (see for reaction path search methods).

Q. How can researchers design experiments to probe the compound’s pharmacokinetic properties (e.g., metabolic stability)?

- Methodological Approach :

- In vitro microsomal assays : Incubate the compound with liver microsomes and quantify remaining parent compound via LC-MS/MS.

- CYP450 inhibition studies : Use fluorogenic substrates to assess inhibition potential (e.g., CYP3A4, CYP2D6).

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration followed by LC-MS quantification (refer to for protocols on analogous carboxamide derivatives).

Q. What computational tools are recommended for mechanistic studies of this compound’s reactivity?

- Methodological Approach :

- Density Functional Theory (DFT) : Optimize transition states for key reactions (e.g., cyclopentane ring formation) using Gaussian or ORCA software.

- Molecular dynamics (MD) : Simulate solvation effects on reaction kinetics (see for AI-driven simulation frameworks).

- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., ICReDD’s approach in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.